molecular formula C21H18F3N3O2S B2827422 N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide CAS No. 1020247-33-9

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2827422
CAS RN: 1020247-33-9
M. Wt: 433.45
InChI Key: GCQVYDCYQQNQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research on analogs with pyrazole derivatives has shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. Compounds have been designed and synthesized with variations in their structure, demonstrating significant antimicrobial properties without being cytotoxic to mammalian cells, suggesting potential use in developing new antibacterial drugs (Palkar et al., 2017).

Crystal Structure and Interaction Studies

Studies involving antipyrine-like derivatives, including X-ray structure characterization and Hirshfeld surface analysis, reveal details about molecular interactions, hydrogen bonding, and crystal packing. Such research can inform the design of new compounds with desired physical and chemical properties for use in materials science and drug design (Saeed et al., 2020).

Heterocyclic Compounds Synthesis

The use of thiosemicarbazide derivatives as precursors for synthesizing various heterocyclic compounds, including imidazole and oxadiazole ring systems, has been explored. These compounds have shown antimicrobial activity, highlighting their potential in pharmaceutical applications (Elmagd et al., 2017).

Enzyme Inhibition for Medicinal Chemistry

Research into N-substituted benzamide derivatives has revealed their potential in inhibiting specific enzymes, such as alkaline phosphatases and ecto-5′-nucleotidases. These findings could lead to the development of new therapeutic agents targeting various diseases by modulating enzyme activity (Saeed et al., 2015).

Molecular Docking and Theoretical Studies

Novel benzenesulfonamide derivatives have been synthesized and evaluated for their biological activity, including antitumor effects. Molecular docking and Density Functional Theory (DFT) calculations help understand the interaction between these compounds and biological targets, aiding in the rational design of new drugs with enhanced efficacy and selectivity (Fahim & Shalaby, 2019).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c1-12-5-3-8-18(13(12)2)27-19(16-10-30(29)11-17(16)26-27)25-20(28)14-6-4-7-15(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQVYDCYQQNQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.